An In-depth Technical Guide to the Synthesis and Characterization of 7-Chloro-3-iodo-1H-indazole
An In-depth Technical Guide to the Synthesis and Characterization of 7-Chloro-3-iodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chloro-3-iodo-1H-indazole is a halogenated heterocyclic compound that serves as a crucial building block in the synthesis of a variety of molecules with potential applications in medicinal chemistry and agrochemical research.[1][2] Its structure, featuring both chloro and iodo substituents on the indazole core, allows for diverse functionalization through cross-coupling reactions, making it a valuable intermediate for the development of novel compounds, particularly kinase inhibitors for cancer treatment.[2] This technical guide provides a comprehensive overview of the synthesis and characterization of 7-Chloro-3-iodo-1H-indazole.
Physicochemical Properties
A summary of the key physicochemical properties of 7-Chloro-3-iodo-1H-indazole is presented in the table below.
| Property | Value | Reference |
| CAS Number | 885522-00-9 | [1] |
| Molecular Formula | C₇H₄ClIN₂ | [1] |
| Molecular Weight | 278.48 g/mol | [1] |
| Appearance | Off-white to light yellow solid (predicted) |
Synthesis of 7-Chloro-3-iodo-1H-indazole
The primary synthetic route to 7-Chloro-3-iodo-1H-indazole involves the direct iodination of 7-chloro-1H-indazole at the C3 position. This reaction is typically carried out using molecular iodine in the presence of a base.
Synthesis Workflow
Caption: General workflow for the synthesis of 7-Chloro-3-iodo-1H-indazole.
Experimental Protocol
The following protocol is based on established procedures for the C3-iodination of similar indazole derivatives.[3][4]
Materials:
-
7-Chloro-1H-indazole
-
Iodine (I₂)
-
Potassium hydroxide (KOH)
-
Dimethylformamide (DMF)
-
Deionized water
-
Sodium thiosulfate (Na₂S₂O₄)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 7-chloro-1H-indazole (1.0 equivalent) in dimethylformamide (DMF), add potassium hydroxide (KOH) (2.0 equivalents).
-
Stir the mixture at room temperature until the 7-chloro-1H-indazole has fully dissolved and the potassium salt has formed.
-
Slowly add a solution of iodine (I₂) (1.5 equivalents) in DMF to the reaction mixture.
-
Continue stirring the reaction mixture at room temperature for approximately 3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₄) and potassium carbonate (K₂CO₃).
-
A precipitate may form, which can be collected by filtration.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 7-Chloro-3-iodo-1H-indazole.
Characterization Data
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the indazole ring.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13-14 | br s | 1H | N-H |
| ~7.5-7.8 | m | 2H | Ar-H |
| ~7.1-7.3 | m | 1H | Ar-H |
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will show signals for the seven carbon atoms of the indazole core.
| Chemical Shift (δ) ppm | Assignment |
| ~140-145 | C7a |
| ~125-135 | C-Cl |
| ~120-125 | C4, C5, C6 |
| ~110-115 | C-I |
| ~90-100 | C3 |
Mass Spectrometry
The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound.
| m/z | Assignment |
| ~278 | [M]⁺ |
| ~280 | [M+2]⁺ (due to ³⁷Cl isotope) |
Logical Relationship Diagram
Caption: Relationship between synthesis, characterization, and application.
Conclusion
This technical guide provides a framework for the synthesis and characterization of 7-Chloro-3-iodo-1H-indazole. The outlined synthetic protocol, based on established methodologies for analogous compounds, offers a reliable starting point for its preparation. While specific experimental characterization data is pending, the predicted spectral information serves as a useful reference for researchers. The versatile nature of this compound as a synthetic intermediate underscores its importance in the ongoing development of new therapeutic agents and other bioactive molecules.
References
- 1. 7-Chloro-3-iodo-1H-indazole | 885522-00-9 | KKB52200 [biosynth.com]
- 2. 7-CHLORO-3-IODO (1H)INDAZOLE [myskinrecipes.com]
- 3. soc.chim.it [soc.chim.it]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. rsc.org [rsc.org]
- 6. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
